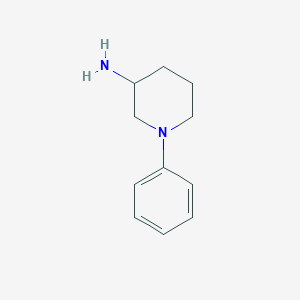

1-Phenylpiperidin-3-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-phenylpiperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQYZZQHIINDCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457196 |

Source

|

| Record name | 1-phenylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63921-21-1 |

Source

|

| Record name | 1-phenylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpiperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 1-Phenylpiperidin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenylpiperidin-3-amine is a heterocyclic compound featuring a phenyl group attached to the nitrogen of a piperidine ring, with an amine group at the 3-position. The piperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Based on the pharmacology of structurally similar compounds, it is hypothesized that this compound primarily acts as a modulator of monoamine neurotransmitter systems, particularly dopamine and serotonin receptors. Additionally, an anti-inflammatory mechanism is proposed based on findings for closely related molecules.

Inferred Pharmacological Profile

The primary mechanism of action of this compound is likely centered on its interaction with G-protein coupled receptors (GPCRs) of the dopaminergic and serotonergic systems. The phenylpiperidine moiety is a common feature in many centrally active agents.

Dopaminergic System Modulation

Structurally related compounds, such as 1-(3-phenylpropyl)piperidin-4-amine, are known to interact with dopamine transporters and receptors. It is inferred that this compound may exhibit affinity for dopamine D2-like receptors (D2, D3, D4), potentially acting as an agonist, partial agonist, or antagonist. Modulation of these receptors can significantly impact downstream signaling pathways, including the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.

Serotonergic System Modulation

The phenylpiperidine and phenylpiperazine motifs are also prevalent in ligands for serotonin receptors. It is plausible that this compound interacts with various serotonin receptor subtypes, such as 5-HT1A and 5-HT2A. Such interactions could modulate mood, cognition, and behavior. The functional outcome of this interaction would depend on the specific receptor subtype and whether the compound acts as an agonist or antagonist.

Anti-Inflammatory Activity

A related compound, 1-(3-Phenylpropyl)piperidin-3-amine sulfate, has demonstrated potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in macrophages.[1] This suggests a possible secondary mechanism of action for this compound involving the modulation of inflammatory pathways.

Quantitative Data for Structurally Related Compounds

The following tables summarize quantitative binding affinity (Ki) and functional activity (IC50/EC50) data for representative structural analogs of this compound. This data provides a basis for predicting the potential potency and selectivity of this compound.

Table 1: Binding Affinities (Ki, nM) of Phenylpiperidine/Phenylpiperazine Analogs at Dopamine Receptors

| Compound/Analog Class | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | Reference |

| Phenylpiperazine Derivatives | 86.7 - >1000 | 0.17 - 20 | >1000 | [2] |

| 3-Phenylpiperidine Derivatives | - | - | - | [3] |

Table 2: Functional Activity (IC50/EC50, nM) of Phenylpiperidine/Phenylpiperazine Analogs

| Compound/Analog Class | Assay | Receptor | Activity | Value (nM) | Reference |

| Phenylpiperazine Derivatives | cAMP Inhibition | D2 | Partial Agonist | - | [2] |

| Phenylpiperazine Derivatives | cAMP Inhibition | D3 | Partial Agonist | - | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for characterizing the mechanism of action of this compound, based on protocols used for its structural analogs.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

Objective: To determine the binding affinity (Ki) of this compound for dopamine (e.g., D2, D3) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., HEK293-D2R).

-

Harvest cells and homogenize in ice-cold Tris buffer (50 mM, pH 7.4).

-

Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in fresh buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound).

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known competing ligand.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for Gαi-Coupled Receptors

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at Gαi-coupled receptors like the D2 dopamine receptor.

Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the Gαi-coupled receptor of interest (e.g., CHO-D2R).

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-treat the cells with varying concentrations of the test compound (this compound).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

For antagonist testing, co-incubate the test compound with a known agonist.

-

Lyse the cells to release intracellular cAMP.

-

-

cAMP Quantification:

-

Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).

-

-

Data Analysis:

-

Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound.

-

For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response).

-

For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

-

TNF-α Release Assay in Macrophages

Objective: To assess the potential anti-inflammatory effects of this compound by measuring its impact on TNF-α release from activated macrophages.

Methodology:

-

Cell Culture and Differentiation:

-

Culture a macrophage-like cell line (e.g., RAW 264.7 or THP-1).

-

If using THP-1 cells, differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

-

Cell Treatment:

-

Pre-treat the macrophages with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.

-

-

Sample Collection:

-

After the incubation period (e.g., 4-24 hours), collect the cell culture supernatant.

-

-

TNF-α Quantification:

-

Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

Generate a standard curve using recombinant TNF-α.

-

Calculate the concentration of TNF-α in the samples.

-

Determine the IC50 value for the inhibition of TNF-α release by this compound.

-

Visualizations

Signaling Pathways

Caption: Inferred Gαi-coupled signaling pathway for this compound.

Caption: Postulated anti-inflammatory mechanism via TNF-α inhibition.

Experimental Workflows

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for cAMP Functional Assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong inference can be drawn from the extensive research on its structural analogs. The core mechanism is likely centered on the modulation of dopamine and serotonin receptors, with a potential for anti-inflammatory activity. The provided experimental protocols and comparative data serve as a robust framework for the future investigation and characterization of this compound. Further research, including comprehensive binding and functional screening, is necessary to definitively elucidate the pharmacological profile of this compound and validate its potential as a therapeutic agent.

References

The Enigmatic Biological Profile of 1-Phenylpiperidin-3-amine Enantiomers: A Technical Review of Structurally Related Compounds

Researchers, scientists, and drug development professionals are continually exploring the vast chemical space of piperidine derivatives for novel therapeutic agents. The 1-phenylpiperidin-3-amine scaffold, with its chiral center, presents an intriguing target for stereoselective drug design. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of the specific biological activities of the (R) and (S) enantiomers of this compound. As of 2013, the pharmacology of the parent compound, 3-phenylpiperidine, was noted as largely unreported, with research focusing primarily on its chemical synthesis.

This technical guide addresses this knowledge gap by providing an in-depth analysis of the biological activities of structurally related phenylpiperidine and aminopiperidine derivatives. By examining these analogues, we can infer potential biological targets and therapeutic applications for the enantiomers of this compound, offering a foundation for future research and development in this area.

Synthesis and Chiral Separation of Phenylpiperidine Derivatives

The synthesis of chiral piperidine derivatives is a critical step in evaluating their stereoselective biological activities. Various synthetic strategies have been employed for related compounds, which could be adapted for this compound.

A common approach involves the use of chiral starting materials or chiral auxiliaries to introduce stereoselectivity. For instance, the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives has been achieved through the N-alkylation of racemic piperidine precursors with a chiral reagent, followed by separation of the resulting diastereomers and subsequent removal of the chiral auxiliary.[1] Another method involves enzymatic kinetic resolution, where a transaminase enzyme can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the two enantiomers.

A general workflow for the synthesis and chiral separation of such compounds is outlined below:

Synthetic and Resolution Workflow

Biological Activities of Structurally Related Compounds

While direct data on this compound enantiomers is scarce, studies on related molecules provide valuable insights into their potential pharmacological profiles. The primary areas of activity appear to be centered around the central nervous system (CNS).

Receptor Binding Affinities

Derivatives of phenylpiperidine have shown affinity for a variety of receptors, including phencyclidine (PCP), opioid, and dopamine receptors. The stereochemistry of these molecules often plays a crucial role in their binding affinity and selectivity.

For example, in a study of enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines, a 40-fold difference in binding affinity for the PCP receptor was observed between the cis enantiomers.[2] Similarly, for diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, certain isomers displayed high affinity and selectivity for the µ-opioid receptor.[3]

The structural similarity of this compound to known ligands for dopamine and serotonin receptors suggests that its enantiomers may also interact with these targets.[4]

Table 1: Receptor Binding Affinities of Selected Phenylpiperidine Derivatives

| Compound Class | Enantiomer/Isomer | Receptor Target | Binding Affinity (Ki, nM) | Reference |

| 1-(1-phenyl-3-methylcyclohexyl)piperidines | cis-enantiomer 2a | PCP | - | [2] |

| cis-enantiomer 2b | PCP | ~3x less potent than PCP | [2] | |

| cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides | Isomer 1b | µ-opioid | High | [3] |

| Isomer 1c | µ-opioid | High | [3] |

Functional Activity and In Vivo Effects

The functional consequences of receptor binding are critical for understanding the therapeutic potential of a compound. For related phenylpiperidine derivatives, a range of in vivo effects have been observed, from analgesia to potential antipsychotic and anxiolytic properties.

In studies of highly potent opioid analgesics, specific enantiomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide demonstrated potent µ-agonist activity in mouse vas deferens preparations and significant analgesic effects in mice.[3]

Furthermore, derivatives of 1-(3-Phenylpropyl)piperidin-3-amine have shown potential anxiolytic properties in rodent models, suggesting modulation of dopamine and serotonin systems.[4] More complex piperidine derivatives are also being investigated as agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a target for novel antipsychotic agents.[5][6]

The potential signaling pathways that could be modulated by this compound enantiomers, based on the activities of related compounds, are depicted below.

Potential Signaling Pathways

Experimental Protocols for Key Assays

To facilitate further research into this compound enantiomers, detailed methodologies for key experiments cited for analogous compounds are provided below.

Receptor Binding Assays

Objective: To determine the affinity of the test compounds for specific receptor targets.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions) are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a radiolabeled ligand specific for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays (e.g., Rodent Model of Anxiety)

Objective: To assess the anxiolytic-like effects of the test compounds.

Example Protocol (Elevated Plus Maze):

-

Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Acclimatization: Rodents (e.g., mice or rats) are allowed to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: The test compound or vehicle is administered to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).

-

Data Collection: The time spent in the open arms and the number of entries into the open and closed arms are recorded using a video tracking system.

-

Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion and Future Directions

The biological activity of the enantiomers of this compound remains a largely unexplored area of medicinal chemistry. Based on the analysis of structurally related compounds, it is plausible that these enantiomers will exhibit stereoselective activity at various CNS receptors, including dopamine, serotonin, opioid, and NMDA receptors. The potential for these compounds to act as analgesics, anxiolytics, or antipsychotics warrants further investigation.

Future research should focus on the following:

-

Enantioselective Synthesis: Development of an efficient and scalable synthesis to obtain the pure (R) and (S) enantiomers of this compound.

-

In Vitro Profiling: Comprehensive screening of the enantiomers against a broad panel of CNS receptors and transporters to identify their primary molecular targets.

-

Functional Assays: Characterization of the functional activity of the enantiomers at their identified targets (e.g., agonist, antagonist, or modulator).

-

In Vivo Studies: Evaluation of the pharmacological effects of the individual enantiomers in relevant animal models to determine their therapeutic potential and side-effect profiles.

By systematically exploring the stereoselective pharmacology of this compound, the scientific community can unlock the potential of this scaffold for the development of novel and improved therapeutics for a range of neurological and psychiatric disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(3-Phenylpropyl)piperidin-3-amine Sulfate|1019331-36-2 [benchchem.com]

- 5. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenylpiperidine Scaffold and its Interaction with Dopamine Receptors: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the interaction between compounds featuring a phenylpiperidine core structure and dopamine receptors. Due to a lack of specific data for 1-Phenylpiperidin-3-amine, this document will focus on the broader class of phenylpiperidine derivatives and their pharmacological profiles at dopamine D2-like receptors, drawing upon publicly available research to detail binding affinities, functional activities, and the underlying signaling pathways.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of neurological processes, including motor control, motivation, cognition, and reward.[1][2] They are broadly categorized into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3][4] The D2-like receptors, in particular, are significant targets for therapeutic intervention in various neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[5][6] The phenylpiperidine scaffold is a key pharmacophore found in numerous centrally acting agents, and its derivatives have been extensively investigated for their potential to modulate dopamine receptor activity.

Dopamine Receptor Signaling Pathways

The interaction of a ligand with a dopamine receptor initiates a cascade of intracellular signaling events. The specific pathway activated is dependent on the receptor subtype and the nature of the ligand (agonist, antagonist, or partial agonist).

D1-like Receptor Signaling

D1-like receptors (D1 and D5) are predominantly coupled to the Gαs/olf family of G proteins.[3][7] Agonist binding to these receptors leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[8] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32.[3][7] The activation of this cascade ultimately modulates neuronal excitability and gene expression.[8]

D2-like Receptor Signaling

Conversely, D2-like receptors (D2, D3, and D4) are primarily coupled to Gαi/o proteins.[1][3] Agonist stimulation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.[8][9] Beyond the canonical cAMP pathway, D2-like receptors can also modulate other signaling cascades. The release of Gβγ subunits following G protein activation can influence the activity of various ion channels and enzymes, including phospholipases and MAP kinases.[7] Furthermore, D2 receptor activation can trigger G protein-independent signaling through the recruitment of β-arrestin.[9]

Quantitative Data on Phenylpiperidine Derivatives

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of various phenylpiperidine and phenylpiperazine derivatives at human dopamine receptors. It is important to note that these are distinct molecules from this compound, but they provide insight into the structure-activity relationships of the broader chemical class.

Table 1: Binding Affinities (Ki, nM) of Phenylpiperazine and Phenylpiperidine Derivatives at Human Dopamine Receptors

| Compound | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity | Reference |

| LS-3-134 | >150 | 0.17 | >882 | [10] |

| WC10 | - | - | 42-fold D3 vs D2 | [11] |

| WC26 | - | - | 51-fold D3 vs D2 | [11] |

| WC44 | - | - | 23-fold D3 vs D2 | [11] |

| Compound 6a | - | - | ~500-fold D3 vs D2 | [12] |

| Compound 6 | <10 | <10 | 5.4 | [13] |

| Compound 7 | <10 | <10 | 56 | [13] |

| Compound 8 | <10 | <10 | - | [13] |

| Compound 9 | <10 | <10 | - | [13] |

| Compound 10 | <10 | <10 | - | [13] |

| Compound 25 | - | - | 122 | [13] |

| Compound 26 | - | - | 83 | [13] |

| Compound 32 | - | <45 | <21 | [13] |

| Compound 33 | - | <45 | <21 | [13] |

| Compound 34 | - | <45 | <21 | [13] |

| Compound 35 | - | <45 | <21 | [13] |

| Compound 36 | - | <45 | <21 | [13] |

Table 2: Functional Activity of Phenylpiperazine and Phenylpiperidine Derivatives at Human Dopamine Receptors

| Compound | Receptor | Assay Type | Activity | Value | Efficacy | Reference |

| LS-3-134 | D2 | Adenylyl Cyclase Inhibition | Partial Agonist | - | 29% | [14] |

| LS-3-134 | D3 | Adenylyl Cyclase Inhibition | Partial Agonist | - | 35% | [10][14] |

| WC10 | D2 | Adenylyl Cyclase Inhibition | Weak Partial Agonist | - | 30-35% | [11] |

| WC10 | D3 | Adenylyl Cyclase Inhibition | Weak Partial Agonist/Antagonist | - | 20% | [11] |

| WC26 | D2 | Adenylyl Cyclase Inhibition | Weak Partial Agonist | - | 30-35% | [11] |

| WC44 | D2 | Adenylyl Cyclase Inhibition | Weak Partial Agonist | - | 30-35% | [11] |

| Compound 3 | D3 | - | Partial Agonist | EC50 = 9.8 nM | 36% | [15] |

| Compound 3 | D3 | - | Antagonist | IC50 = 38 nM | 82.7% Inhibition | [15] |

| Compound 7e | D3 | Adenylyl Cyclase Inhibition & β-arrestin | Antagonist | - | - | [10] |

| Compound 6d | D3 | Adenylyl Cyclase Inhibition & β-arrestin | Antagonist | - | - | [10] |

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[16] This is typically achieved through a competitive binding experiment where the unlabeled test compound competes with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Crude membrane fractions are prepared from cells or tissues expressing the dopamine receptor of interest.[4][16] This typically involves homogenization of the tissue or cells in a cold lysis buffer, followed by a series of centrifugation steps to isolate the membrane pellet.[17] The final pellet is resuspended in an appropriate buffer.[17]

-

Assay Setup: The assay is usually performed in a 96-well plate.[17] To each well, the following are added: the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2/D3 receptors), and varying concentrations of the unlabeled test compound.[17][18] Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand.[16]

-

Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[16][17]

-

Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).[16][17] This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[16][17]

-

Radioactivity Measurement: The filters are dried, and the radioactivity retained on them is measured using a scintillation counter.[16][17]

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding.[16] The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki), which represents the affinity of the compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.[17]

Functional Assay: cAMP Measurement

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at a receptor. For D2-like receptors, which are coupled to Gαi/o, a common functional assay measures the inhibition of adenylyl cyclase activity, and thus the reduction of intracellular cAMP levels.[9][19]

Methodology:

-

Cell Culture and Plating: Cells stably expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells) are cultured and seeded into 96- or 384-well plates.[9]

-

Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are pre-incubated with the antagonist before the addition of an agonist.

-

Adenylyl Cyclase Stimulation: To measure the inhibitory effect of D2-like receptor activation, intracellular cAMP levels are first stimulated using an adenylyl cyclase activator such as forskolin.[9][20]

-

Incubation: The cells are incubated for a defined period to allow for changes in cAMP levels.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured. This can be done using various detection methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[20]

-

Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the agonist response (IC50) is calculated. The intrinsic activity (efficacy) of an agonist is determined by comparing its maximal effect to that of a full agonist.

Conclusion

The phenylpiperidine scaffold represents a versatile platform for the design of potent and selective ligands for dopamine receptors. The available data on various derivatives highlight the potential to modulate binding affinity and functional activity through structural modifications. The experimental protocols detailed in this guide provide a framework for the comprehensive pharmacological characterization of novel compounds targeting these critical central nervous system receptors. Further investigation into the structure-activity relationships of this chemical class will undoubtedly contribute to the development of improved therapeutics for a range of neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. benchchem.com [benchchem.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Characterization of [(3) H]LS-3-134, a novel arylamide phenylpiperazine D3 dopamine receptor selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. innoprot.com [innoprot.com]

- 20. resources.revvity.com [resources.revvity.com]

Neuropharmacological Effects of 1-Phenylpiperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropharmacological effects of 1-phenylpiperidine derivatives, a versatile class of compounds with significant therapeutic potential and diverse mechanisms of action within the central nervous system (CNS). This document details their interactions with key molecular targets, including opioid receptors, the N-methyl-D-aspartate (NMDA) receptor, and the dopamine transporter (DAT). It also provides detailed experimental protocols for the characterization of these interactions and visualizes the associated signaling pathways.

Core Pharmacological Targets and Structure-Activity Relationships

1-Phenylpiperidine derivatives exhibit a broad spectrum of pharmacological activities by targeting several key proteins involved in neurotransmission. The substitution patterns on both the phenyl and piperidine rings are crucial in determining the affinity and selectivity for these targets.

Opioid Receptor Modulation

A significant number of 1-phenylpiperidine derivatives act as potent modulators of opioid receptors, particularly the mu-opioid receptor (MOR), leading to analgesic effects. The 4-phenylpiperidine scaffold is a common feature in many synthetic opioids. Structure-activity relationship (SAR) studies have demonstrated that modifications at the piperidine nitrogen and the 4-position of the piperidine ring significantly influence binding affinity and efficacy.

Table 1: Binding Affinities (Ki) of 1-Phenylpiperidine Derivatives at Opioid Receptors

| Compound | N-Substituent | 4-Position Substituent | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | Reference |

| Fentanyl | Phenethyl | N-phenylpropanamide | 0.34 | 18 | 13 | [1] |

| Meperidine | Methyl | Ethoxycarbonyl | 220 | 2300 | 4100 | [1] |

| JDTic | (3R)-7-hydroxy-THIQ-carboxamide | (3R,4R)-dimethyl-4-(3-hydroxyphenyl) | 1.53 | 0.43 | 10.6 | [2] |

| AT-076 | (R)-1-((3-hydroxyphenyl)(phenyl)methyl) | H | - | - | - | [2] |

Note: This table is a compilation of data from multiple sources and experimental conditions may vary.

NMDA Receptor Antagonism

Certain 1-phenylpiperidine derivatives act as antagonists at the NMDA receptor, a key player in excitatory neurotransmission, synaptic plasticity, and excitotoxicity. These compounds often bind to the phencyclidine (PCP) site within the ion channel of the receptor.

Table 2: Inhibitory Potency (IC50) of 1-Phenylpiperidine Derivatives at the NMDA Receptor

| Compound | Structure | IC50 (µM) | Experimental Condition | Reference |

| Phencyclidine (PCP) | 1-(1-phenylcyclohexyl)piperidine | 0.25 | [3H]MK-801 binding | [3] |

| Ephenidine | N-ethyl-1,2-diphenylethylamine | - | - |

Note: Comprehensive tabular data for a series of 1-phenylpiperidine derivatives at the NMDA receptor is limited in the readily available literature.

Dopamine Transporter Inhibition

The dopamine transporter (DAT) is another important target for 1-phenylpiperidine derivatives. Inhibition of DAT leads to an increase in extracellular dopamine levels, which is associated with stimulant and reinforcing effects.

Table 3: Inhibitory Potency (IC50/Ki) of 1-Phenylpiperidine Derivatives at the Dopamine Transporter

| Compound | N-Substituent | 4-Position Substituent | DAT IC50/Ki (nM) | Reference |

| GBR 12909 analogue (5d) | Benzyl-4-cyano | 2-(diphenylmethoxy)ethyl | 3.7 (IC50) | [4] |

| GBR 12909 analogue (21a) | Benzyl | 2-(diphenylamino)ethyl | 19.7 (IC50) | [4] |

| MPP+ | Methyl (pyridinium) | Phenyl | 1000 (IC50) | [5] |

| N-methyl-4-phenylpiperidine | Methyl | Phenyl | <10000 | [5] |

Note: This table is a compilation of data from multiple sources and experimental conditions may vary.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the neuropharmacological effects of 1-phenylpiperidine derivatives.

Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the mu-opioid receptor using [3H]DAMGO as the radioligand.[6][7][8][9]

Materials:

-

HEK293 cells stably expressing the human mu-opioid receptor (hMOR)

-

[3H]DAMGO (a selective MOR agonist radioligand)

-

Test 1-phenylpiperidine derivative

-

Naloxone (a non-selective opioid antagonist for determining non-specific binding)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation:

-

Culture HEK-hMOR cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: 50 µL of binding buffer, 50 µL of [3H]DAMGO (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding (NSB): 50 µL of 10 µM naloxone, 50 µL of [3H]DAMGO, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of the test 1-phenylpiperidine derivative at various concentrations, 50 µL of [3H]DAMGO, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the NSB from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptors

This protocol describes the whole-cell patch-clamp technique to measure the effect of a 1-phenylpiperidine derivative on NMDA receptor-mediated currents in cultured neurons or brain slices.[10][11][12][13]

Materials:

-

Cultured neurons or acute brain slices

-

Artificial cerebrospinal fluid (aCSF) for brain slices or external solution for cultured neurons. For isolating NMDA currents, this solution should be Mg2+-free and contain antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin).

-

Internal solution for the patch pipette (e.g., Cesium-based to block K+ channels).

-

Test 1-phenylpiperidine derivative

-

NMDA and glycine (co-agonist)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

Procedure:

-

Preparation:

-

Prepare acute brain slices or culture neurons on coverslips.

-

Place the preparation in the recording chamber on the microscope stage and perfuse with the external solution.

-

-

Establishing a Whole-Cell Recording:

-

Pull a patch pipette with a resistance of 3-7 MΩ and fill it with the internal solution.

-

Approach a neuron with the pipette while applying positive pressure.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell membrane at a holding potential of -70 mV.

-

Apply a solution containing NMDA and glycine to evoke an inward current.

-

After establishing a stable baseline current, co-apply the test 1-phenylpiperidine derivative at various concentrations with the NMDA/glycine solution.

-

Record the inhibition of the NMDA-evoked current at each concentration.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the test compound.

-

Plot the percentage of current inhibition as a function of the antagonist concentration.

-

Fit the data with a logistic function to determine the IC50 value.

-

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for whole-cell patch-clamp electrophysiology.

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in a specific brain region (e.g., the striatum) of a freely moving rat following the administration of a 1-phenylpiperidine derivative.[14][15][16]

Materials:

-

Male Sprague-Dawley rat

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Perfusion pump and fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Test 1-phenylpiperidine derivative

-

HPLC system with electrochemical detection (HPLC-ED)

-

Anesthetics

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Surgically expose the skull and drill a hole over the target brain region.

-

Implant the guide cannula to the desired coordinates and secure it with dental cement.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, place the rat in a freely moving setup.

-

Insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a stable baseline of dopamine.

-

Collect baseline dialysate samples (e.g., every 20 minutes).

-

Administer the test 1-phenylpiperidine derivative (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Dopamine Analysis by HPLC-ED:

-

Inject a small volume of each dialysate sample into the HPLC-ED system.

-

Separate dopamine from other components using a reverse-phase column.

-

Detect and quantify dopamine levels using the electrochemical detector.

-

-

Data Analysis:

-

Calculate the dopamine concentration in each sample based on a standard curve.

-

Express the results as a percentage change from the baseline dopamine levels.

-

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis experiment.

Signaling Pathways

The neuropharmacological effects of 1-phenylpiperidine derivatives are mediated through their interaction with specific signaling pathways.

Mu-Opioid Receptor Signaling

Activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR), by a 1-phenylpiperidine agonist initiates a cascade of intracellular events.[17][18][19] The receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, which in turn decreases cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These events collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, underlying the analgesic effects.

Caption: Mu-Opioid Receptor Signaling Pathway.

NMDA Receptor Signaling

NMDA receptors are ionotropic glutamate receptors that, upon activation by glutamate and a co-agonist (glycine or D-serine), allow the influx of Ca2+ into the neuron. This calcium influx acts as a second messenger, activating a variety of downstream signaling cascades involving kinases such as CaMKII and protein kinase C (PKC), and transcription factors like CREB, ultimately leading to changes in gene expression and synaptic plasticity.[20][21][22][23] 1-Phenylpiperidine antagonists that block the NMDA receptor channel prevent this Ca2+ influx and the subsequent downstream signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. homepages.gac.edu [homepages.gac.edu]

- 12. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 18. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 20. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Signaling molecules and receptor transduction cascades that regulate NMDA receptor-mediated synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of 1-Phenylpiperidin-3-amine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burden of chronic inflammatory diseases necessitates the continued exploration of novel therapeutic agents. Phenylpiperidine derivatives have emerged as a promising class of compounds with a diverse range of pharmacological activities, including significant potential for anti-inflammatory applications.[1][2] This technical guide focuses on the in vitro evaluation of the anti-inflammatory properties of 1-Phenylpiperidin-3-amine and its related analogs. While direct experimental data for this compound is limited in the public domain, this document outlines the key experimental protocols and signaling pathways relevant to assessing its potential as an anti-inflammatory agent, drawing upon findings from related phenylpiperidine compounds.

One such derivative, 1-(3-Phenylpropyl)piperidin-3-amine sulfate, has demonstrated the ability to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha, in in vitro studies, suggesting its potential for treating chronic inflammatory conditions.[3] The structural similarity of this compound to compounds with known anti-inflammatory effects warrants a thorough investigation of its properties. This guide provides a framework for such an investigation, detailing the methodologies for crucial in vitro assays and the visualization of key signaling pathways.

Key In Vitro Anti-inflammatory Assays

The evaluation of a compound's anti-inflammatory potential in vitro typically involves a battery of assays targeting different aspects of the inflammatory cascade. These include the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandins, as well as the modulation of pro-inflammatory cytokine production.

Quantitative Data Summary

The following tables provide a representative summary of the quantitative data that would be generated from the in vitro assays described in this guide. The data presented here is illustrative and based on findings for related phenylpiperidine derivatives.

Table 1: Nitric Oxide (NO) Inhibition

| Compound | Concentration (µM) | NO Inhibition (%) | IC50 (µM) |

| This compound | 1 | Data not available | Data not available |

| 10 | Data not available | ||

| 50 | Data not available | ||

| Positive Control (e.g., L-NAME) | 100 | Data available in literature | Data available in literature |

Table 2: Cyclooxygenase (COX) Enzyme Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

| Celecoxib (Positive Control) | Data available in literature | Data available in literature | Data available in literature |

Table 3: Pro-inflammatory Cytokine Inhibition in LPS-stimulated Macrophages

| Compound (Concentration) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |

| This compound (10 µM) | Data not available | Data not available | Data not available |

| 1-(3-Phenylpropyl)piperidin-3-amine sulfate | Inhibits TNF-α production[3] | Data not available | Data not available |

| Dexamethasone (Positive Control) | Data available in literature | Data available in literature | Data available in literature |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of a compound's anti-inflammatory activity. The following sections describe the methodologies for the key in vitro assays.

Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 × 10^5 cells/mL and allowed to adhere overnight.[4]

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound or a positive control (e.g., L-NAME) for 1 hour.

-

LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[5] The absorbance is measured at approximately 540 nm.

-

Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the untreated, LPS-stimulated control wells. The IC50 value is determined from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

Methodology:

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Assay Buffer: A suitable assay buffer (e.g., Tris-HCl) containing a cofactor solution is prepared.

-

Compound Incubation: The test compound (this compound) at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme for a specified time.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

-

Calculation: The percentage of COX-1 and COX-2 inhibition is calculated, and the IC50 values are determined. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.[6][7]

Pro-inflammatory Cytokine Assay

This assay measures the effect of a compound on the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in stimulated immune cells.

Methodology:

-

Cell Culture and Stimulation: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 are cultured and differentiated into macrophages.[8][9] The cells are then stimulated with LPS to induce cytokine production.

-

Compound Treatment: The cells are treated with different concentrations of this compound prior to or concurrently with LPS stimulation.

-

Cytokine Quantification: The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]

-

Data Analysis: The percentage inhibition of each cytokine is calculated by comparing the concentrations in the treated wells to the untreated, LPS-stimulated control wells.

Signaling Pathway Visualization

Understanding the molecular mechanisms underlying the anti-inflammatory effects of a compound is crucial. The following diagrams, created using the DOT language, illustrate a general experimental workflow and a key inflammatory signaling pathway.

Caption: A generalized workflow for screening the in vitro anti-inflammatory activity of a test compound.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[11][12][13] Many anti-inflammatory drugs exert their effects by inhibiting this pathway.

Caption: The NF-κB signaling cascade, a potential target for anti-inflammatory compounds.

While further experimental investigation is required to fully elucidate the anti-inflammatory profile of this compound, the methodologies and frameworks presented in this technical guide provide a comprehensive approach for its in vitro evaluation. The promising activity of related phenylpiperidine derivatives suggests that this compound class holds significant potential for the development of novel anti-inflammatory therapeutics. The detailed protocols for assessing nitric oxide inhibition, cyclooxygenase activity, and pro-inflammatory cytokine production, coupled with an understanding of key signaling pathways like NF-κB, will enable researchers to systematically characterize the anti-inflammatory properties of this compound and its analogs. Future studies should focus on generating robust quantitative data for this specific compound to ascertain its therapeutic potential.

References

- 1. Potential antiinflammatory compounds. 1. Antiinflammatory phenylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. 1-(3-Phenylpropyl)piperidin-3-amine Sulfate|1019331-36-2 [benchchem.com]

- 4. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3- (phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 9. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. Regulation of NF-κB Activation through a Novel PI-3K-Independent and PKA/Akt-Dependent Pathway in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 1-Phenylpiperidine Analogs: A Technical Guide

Introduction

The 1-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds that interact with a variety of physiological targets. This technical guide focuses on the structure-activity relationship (SAR) of 1-phenylpiperidine analogs, with a particular emphasis on their interactions with dopamine and serotonin receptors, which are critical targets in the development of therapeutics for central nervous system (CNS) disorders. While the initial focus of this guide was intended to be on 1-phenylpiperidin-3-amine analogs, a comprehensive review of the scientific literature revealed a scarcity of systematic SAR studies on this specific scaffold. In contrast, a wealth of data is available for the closely related class of N-phenylpiperazine derivatives. Therefore, to provide a detailed and data-rich resource, this guide will primarily focus on the well-documented SAR of N-phenylpiperazine analogs as ligands for dopamine D2/D3 and serotonin 5-HT1A receptors. The principles and methodologies described herein can serve as a valuable framework for the design and evaluation of novel this compound analogs.

Core Scaffold and Pharmacophoric Features

The N-phenylpiperazine moiety is a key pharmacophore that imparts affinity for a range of G-protein coupled receptors (GPCRs), including dopaminergic and serotonergic subtypes. The core structure consists of a phenyl ring directly attached to a piperazine nitrogen. The key structural elements that are typically varied to modulate pharmacological activity include:

-

Substituents on the Phenyl Ring (R1): The nature, position, and size of substituents on the phenyl ring significantly influence receptor affinity and selectivity.

-

The Linker (X): A linker moiety is often introduced at the N4 position of the piperazine ring, connecting it to a terminal chemical group. The length, rigidity, and chemical nature of this linker are critical for optimal receptor interaction.

-

The Terminal Group (R2): The chemical entity at the end of the linker plays a crucial role in interacting with specific subpockets of the receptor binding site, often determining selectivity and functional activity (agonist, antagonist, or partial agonist).

Structure-Activity Relationships at Dopamine D2/D3 Receptors

N-phenylpiperazine analogs have been extensively explored as ligands for the dopamine D2 and D3 receptors, which are key targets for antipsychotic medications and treatments for substance abuse. Achieving selectivity for the D3 receptor over the highly homologous D2 receptor is a major goal to potentially reduce the extrapyramidal side effects associated with D2 receptor blockade.

Phenyl Ring Substitutions (R1)

-

2-Methoxy Group: The presence of a methoxy group at the 2-position of the phenyl ring is a common feature in many high-affinity D2/D3 ligands.

-

2,3-Dichloro Substitution: Analogs bearing a 2,3-dichloro substitution pattern on the phenyl ring often exhibit high affinity for the D3 receptor.

-

Electron-Withdrawing Groups: Introduction of electron-withdrawing groups, such as a trifluoromethyl group at the 3-position, can enhance D3 receptor selectivity.

Linker (X) and Terminal Group (R2) Modifications

A common strategy to achieve D3 selectivity involves the use of a four-carbon (butyl) linker terminating in a bulky aromatic amide or imide group. This "bitopic" binding mode allows the N-phenylpiperazine core to occupy the orthosteric binding pocket, while the extended tail interacts with a secondary, more variable "exosite" on the D3 receptor.

Table 1: In Vitro Binding Affinities (Ki) of N-Phenylpiperazine Analogs at Human Dopamine D2 and D3 Receptors

| Compound ID | R1 (Phenyl Substitution) | Linker and Terminal Group (X-R2) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio |

| 1 | 2-OCH3 | Butyl-amide of 4-(thien-3-yl)benzamide | >1000 | 1.4 | >714 |

| 2 | 2,3-diCl | Butyl-amide of 4-(thien-3-yl)benzamide | 53 | 0.9 | 59 |

| 3 | 2-F | Butyl-amide of 4-(thiazol-4-yl)benzamide | >1000 | 2.5 | >400 |

| 4 | 2-OCH3 | Butyl-amide of 4-cyanobenzamide | 40 | 0.3 | 133 |

| 5 | 3-CF3 | Butyl-amide of 4-cyanobenzamide | 280 | 5 | 56 |

Note: The data presented in this table is a compilation from various sources and is intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions.

Structure-Activity Relationships at Serotonin 5-HT1A Receptors

The serotonin 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. Many N-phenylpiperazine derivatives exhibit high affinity for this receptor, often as partial agonists.

Phenyl Ring Substitutions (R1)

Similar to dopamine receptors, substitutions on the phenyl ring influence 5-HT1A receptor affinity. Ortho-substituents are generally well-tolerated.

Linker (X) and Terminal Group (R2) Modifications

For 5-HT1A receptor ligands, the linker is often a simple alkyl chain (e.g., propyl or butyl) connecting the piperazine to a terminal imide or other heterocyclic group.

Table 2: In Vitro Binding Affinities (Ki) of N-Phenylpiperazine Analogs at the Human Serotonin 5-HT1A Receptor

| Compound ID | R1 (Phenyl Substitution) | Linker and Terminal Group (X-R2) | 5-HT1A Ki (nM) |

| 6 | 2-F | Propyl-N-butyl-4-phenyl-1-piperazine | 67.8 |

| 7 | 2-F | Propyl-4-(thien-3-yl)benzamide | 199 |

| 8 | 2-F | Propyl-4-(thiazol-4-yl)benzamide | 14.3 |

Note: The data presented in this table is a compilation from various sources and is intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions.

Experimental Protocols

Radioligand Competition Binding Assay for D2 and D3 Receptors

This protocol describes a standard method for determining the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.

Materials:

-

Cell Membranes: Membranes from HEK-293 cells stably expressing human D2 or D3 dopamine receptors.

-

Radioligand: [³H]Spiperone or [¹²⁵I]Iodoazidobenzamide (IABN).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Non-specific Binding Control: A high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol).

-

Test Compounds: Serial dilutions of the 1-phenylpiperidine analogs.

-

Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or a concentration of the test compound. The final assay volume is typically 200-250 µL.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for 5-HT1A Receptor Agonism

This protocol outlines a method to determine the functional activity of compounds at the Gαi-coupled 5-HT1A receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cells: CHO or HEK-293 cells stably expressing the human 5-HT1A receptor.

-

Assay Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

Forskolin: A stock solution in DMSO.

-

Test Compounds: Serial dilutions of the 1-phenylpiperidine analogs.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

-

Plate Reader: Compatible with the chosen cAMP detection kit.

Procedure:

-

Cell Plating: Plate the 5-HT1A expressing cells in a 96- or 384-well plate and grow to near confluency.

-

Compound Addition: On the day of the assay, replace the culture medium with assay buffer. Add serial dilutions of the test compounds to the wells.

-

Forskolin Stimulation: After a brief pre-incubation with the test compounds, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

-

Plot the percentage of inhibition of the forskolin response against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) for each compound.

-

Signaling Pathways

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gαi/o-coupled GPCR. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. It can also modulate other signaling pathways, including those involving β-arrestin.

Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the 5-HT1A receptor is also primarily coupled to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. This signaling cascade is a key mechanism underlying the anxiolytic and antidepressant effects of 5-HT1A receptor agonists.

The N-phenylpiperazine scaffold has proven to be a remarkably versatile platform for the development of potent and selective ligands for dopamine and serotonin receptors. The structure-activity relationships outlined in this guide highlight the critical role of substituents on the phenyl ring, the nature of the linker, and the terminal group in determining receptor affinity, selectivity, and functional activity. While comprehensive SAR data for this compound analogs remains to be fully elucidated in the public domain, the principles derived from the extensive studies on N-phenylpiperazines provide a strong foundation for the rational design of novel analogs with desired pharmacological profiles. The detailed experimental protocols included herein offer a practical guide for the in vitro characterization of such compounds, facilitating the discovery of new chemical entities for the treatment of CNS disorders.

The Pharmacokinetic and Metabolic Profile of 1-Phenylpiperidin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific pharmacokinetic and metabolic data for 1-phenylpiperidin-3-amine in peer-reviewed literature is scarce. This guide synthesizes information from structurally related N-arylpiperidine and 4-aminopiperidine compounds to provide a predictive overview of its likely absorption, distribution, metabolism, and excretion (ADME) properties. The experimental protocols described are general methodologies widely applied in drug discovery and development for compounds of this class.

Executive Summary

This compound, a small molecule containing a phenylpiperidine scaffold, is anticipated to exhibit a pharmacokinetic and metabolic profile characteristic of many centrally-acting nervous system agents. Key metabolic transformations are expected to be mediated by cytochrome P450 (CYP) enzymes, leading to metabolites with altered physicochemical and pharmacological properties. Understanding these ADME characteristics is crucial for the development of safe and effective therapeutics based on this chemical moiety. This document provides a predictive analysis of its pharmacokinetics, details probable metabolic pathways, and outlines standard experimental protocols for its evaluation.

Predicted Pharmacokinetic Properties

The pharmacokinetic parameters of a compound describe its journey through the body. For this compound, these properties are predicted based on data from analogous piperidine-containing drugs.

Absorption and Distribution

It is anticipated that this compound will be readily absorbed following oral administration, a common characteristic of small, lipophilic amine-containing molecules. Its ability to cross the blood-brain barrier will be influenced by its lipophilicity and the extent of its ionization at physiological pH.

Metabolism and Excretion

The liver is expected to be the primary site of metabolism for this compound. The major metabolic routes are predicted to be N-dealkylation and aromatic hydroxylation, catalyzed predominantly by CYP3A4 and CYP2D6 enzymes.[1][2] The resulting metabolites are likely to be more polar, facilitating their excretion via the kidneys.

Hypothetical Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic parameters for this compound in various preclinical species. These values are illustrative and based on typical ranges observed for similar small molecule drugs.

| Parameter | Mouse | Rat | Dog | Monkey | Human (Predicted) |

| Half-life (t½) (h) | 1 - 3 | 2 - 5 | 4 - 8 | 3 - 6 | 6 - 12 |

| Clearance (CL) (mL/min/kg) | 20 - 50 | 15 - 40 | 5 - 15 | 10 - 30 | 3 - 10 |

| Volume of Distribution (Vd) (L/kg) | 2 - 5 | 3 - 7 | 4 - 10 | 3 - 8 | 2 - 6 |

| Oral Bioavailability (F) (%) | 30 - 60 | 40 - 70 | 50 - 80 | 40 - 70 | 50 - 80 |

Predicted Metabolic Pathways

The biotransformation of this compound is likely to proceed through several key pathways, primarily oxidative metabolism mediated by hepatic cytochrome P450 enzymes.

Experimental Protocols

A comprehensive evaluation of the ADME properties of this compound would involve a series of in vitro and in vivo experiments.

In Vitro ADME Assays

A standard workflow for in vitro ADME assessment is depicted below.

References

1-Phenylpiperidin-3-amine (CAS 63921-21-1): A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available technical information for 1-Phenylpiperidin-3-amine, CAS 63921-21-1. Despite a comprehensive search of scientific literature and patent databases, detailed experimental protocols, in-depth pharmacological data, and specific signaling pathway information for this compound are limited. Much of the available information is inferred from studies on structurally related piperidine derivatives.

Physicochemical Properties

This compound is a piperidine derivative with a phenyl group attached to the nitrogen atom and an amine group at the 3-position of the piperidine ring.[1] Its basic physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 63921-21-1 | [2] |

| Molecular Formula | C₁₁H₁₆N₂ | [2] |

| Molecular Weight | 176.26 g/mol | [1] |

| Boiling Point | 295 °C | [3] |

| Density | 1.041 g/cm³ | [3] |

| InChI Key | OXQYZZQHIINDCG-UHFFFAOYSA-N | [3] |

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, general synthetic strategies for analogous N-aryl piperidines can be considered. Plausible synthetic routes may include:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a common method for the formation of carbon-nitrogen bonds. It would involve the coupling of 3-aminopiperidine with a phenyl halide (e.g., bromobenzene or iodobenzene) in the presence of a palladium catalyst and a suitable ligand.

-

Chan-Lam Coupling: This copper-catalyzed method provides an alternative for N-arylation. It typically involves the reaction of 3-aminopiperidine with a phenylboronic acid.

-